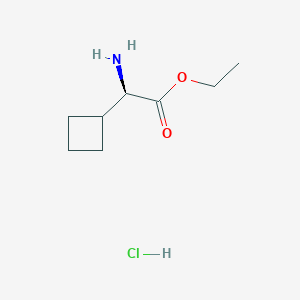
(R)-Ethyl 2-amino-2-cyclobutylacetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Ethyl 2-amino-2-cyclobutylacetate hydrochloride is a chiral compound with significant potential in various fields of scientific research. This compound features a cyclobutyl ring, which is a four-membered carbon ring, and an amino group attached to an ethyl acetate moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-Ethyl 2-amino-2-cyclobutylacetate hydrochloride typically involves the following steps:
Cyclobutylation: The initial step involves the formation of the cyclobutyl ring.
Esterification: The final step involves the esterification of the amino-cyclobutyl compound with ethyl acetate under acidic conditions to form the desired product.
Industrial Production Methods: Industrial production of ®-Ethyl 2-amino-2-cyclobutylacetate hydrochloride may involve the use of biocatalysts to enhance the enantioselectivity of the synthesis. Enzymatic strategies for asymmetric synthesis are gaining momentum due to their environmentally friendly reaction conditions and high selectivity .
Types of Reactions:
Reduction: Reduction reactions can convert the ester group into an alcohol, or the amino group into an amine.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are commonly employed.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
®-Ethyl 2-amino-2-cyclobutylacetate hydrochloride has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of ®-Ethyl 2-amino-2-cyclobutylacetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active products. The cyclobutyl ring can interact with various receptors or enzymes, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
®-Ethyl 2-amino-2-cyclopropylacetate hydrochloride: This compound features a cyclopropyl ring instead of a cyclobutyl ring, leading to different steric and electronic properties.
®-Ethyl 2-amino-2-cyclopentylacetate hydrochloride: This compound has a cyclopentyl ring, which affects its reactivity and biological activity compared to the cyclobutyl derivative.
Uniqueness: ®-Ethyl 2-amino-2-cyclobutylacetate hydrochloride is unique due to its cyclobutyl ring, which imparts specific steric and electronic properties that influence its reactivity and interactions with biological targets. The four-membered ring structure is less common and provides distinct advantages in terms of stability and reactivity .
Propiedades
Fórmula molecular |
C8H16ClNO2 |
|---|---|
Peso molecular |
193.67 g/mol |
Nombre IUPAC |
ethyl (2R)-2-amino-2-cyclobutylacetate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7(9)6-4-3-5-6;/h6-7H,2-5,9H2,1H3;1H/t7-;/m1./s1 |
Clave InChI |
TWRPOUQPJVBNHO-OGFXRTJISA-N |
SMILES isomérico |
CCOC(=O)[C@@H](C1CCC1)N.Cl |
SMILES canónico |
CCOC(=O)C(C1CCC1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


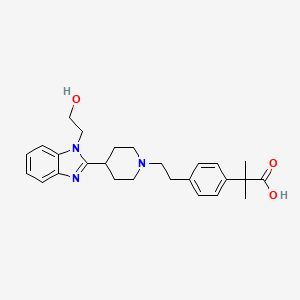
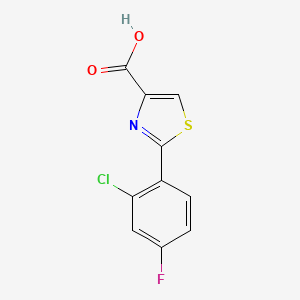
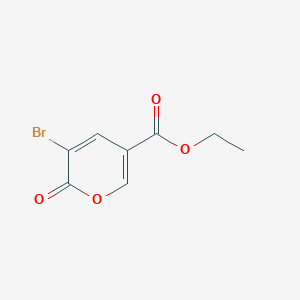
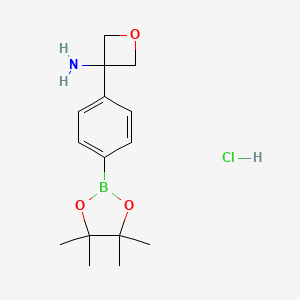
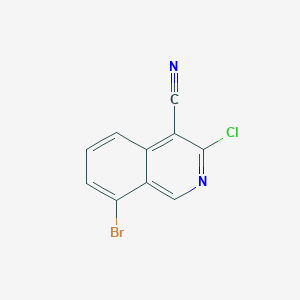
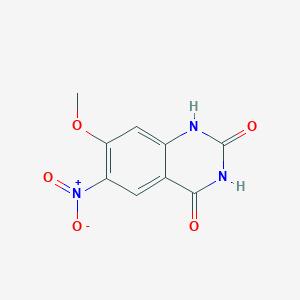
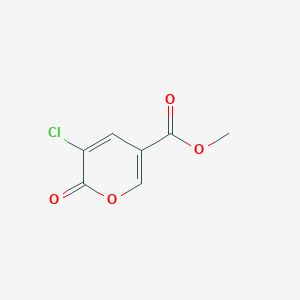
![8,9,10,11-Tetrahydro-7H-cyclohepta[a]naphthalen-7-one](/img/structure/B15330442.png)


![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3-carboxylic acid))](/img/structure/B15330456.png)

![2-(3-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine](/img/structure/B15330466.png)
![4,4'-Difluoro-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B15330499.png)
